![molecular formula C75H114N22O18 B010965 [D-Phe12,Leu14]-Bombesin CAS No. 108437-88-3](/img/structure/B10965.png)
[D-Phe12,Leu14]-Bombesin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[D-Phe12,Leu14]-Bombesin, also known as this compound, is a useful research compound. Its molecular formula is C75H114N22O18 and its molecular weight is 1611.8 g/mol. The purity is usually 95%.
The exact mass of the compound Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-leu-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Amphibian Venoms - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapéutica del cáncer de próstata
“[D-Phe12,Leu14]-Bombesin” se utiliza en el campo de la terapéutica del cáncer de próstata . Se dirige a los receptores del péptido liberador de gastrina (GRPR), que se sobreexpresan en muchos cánceres, incluido el cáncer de próstata . Se han marcado radiactivamente diferentes análogos de la bombesina y se han utilizado para el diagnóstico por imágenes, la estadificación, la evaluación de la recurrencia bioquímica y la evaluación de la enfermedad metastásica en pacientes con cáncer de próstata .
Diagnóstico por imágenes
El compuesto se utiliza en el diagnóstico por imágenes . Se ha marcado radiactivamente y se ha utilizado para el diagnóstico por imágenes, la estadificación, la evaluación de la recurrencia bioquímica y la evaluación de la enfermedad metastásica en pacientes con cáncer de próstata .
Evaluación de la recurrencia bioquímica
“this compound” se utiliza en la evaluación de la recurrencia bioquímica . Se ha marcado radiactivamente y se ha utilizado para el diagnóstico por imágenes, la estadificación, la evaluación de la recurrencia bioquímica y la evaluación de la enfermedad metastásica en pacientes con cáncer de próstata .
Evaluación de la enfermedad metastásica
El compuesto se utiliza en la evaluación de la enfermedad metastásica . Se ha marcado radiactivamente y se ha utilizado para el diagnóstico por imágenes, la estadificación, la evaluación de la recurrencia bioquímica y la evaluación de la enfermedad metastásica en pacientes con cáncer de próstata .
Dirigirse a los receptores del péptido liberador de gastrina (GRPR)
“this compound” se dirige a los receptores del péptido liberador de gastrina (GRPR), que se sobreexpresan en muchos cánceres
Mecanismo De Acción
Target of Action
[D-Phe12,Leu14]-Bombesin, also known as PYR-GLN-ARG-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-LEU-NH2, is a synthetic peptide analogue of the naturally occurring hormone bombesin. The primary targets of this compound are the bombesin receptors, which are a group of G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including the regulation of appetite, metabolism, and gut motility .
Mode of Action
The compound interacts with its targets by binding to the bombesin receptors. The D-Phe12 and Leu14 substitutions enhance the compound’s binding affinity and selectivity towards these receptors . Upon binding, it triggers a cascade of intracellular events, leading to the activation of various signaling pathways .
Biochemical Pathways
The activation of bombesin receptors by this compound influences several biochemical pathways. These include the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol, which further regulate calcium signaling and protein kinase C activity . The compound’s action also affects the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME). The compound, being a peptide, is typically administered via injection, ensuring its absorption into the bloodstream . Its distribution in the body is influenced by its affinity for bombesin receptors. The metabolism of the compound is primarily carried out by peptidases, and it is excreted via the kidneys . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The binding of this compound to bombesin receptors results in a range of molecular and cellular effects. These include the mobilization of intracellular calcium, activation of protein kinases, and modulation of gene expression . At the physiological level, these molecular events translate into effects such as the regulation of appetite and metabolism, modulation of gut motility, and potentially, the inhibition of cancer cell growth .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the physiological state of the individual (such as health status, age, and gender), the presence of other bioactive molecules, and the specific characteristics of the target cells (such as the expression level of bombesin receptors) . Furthermore, factors like pH and temperature can affect the stability of the compound .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H114N22O18/c1-37(2)28-50(63(79)104)93-71(112)52(30-39(5)6)95-72(113)53(31-42-16-11-10-12-17-42)88-61(103)36-85-74(115)62(40(7)8)97-64(105)41(9)86-70(111)54(32-43-34-83-45-19-14-13-18-44(43)45)96-69(110)49(22-25-57(77)99)92-73(114)55(33-58(78)100)89-60(102)35-84-65(106)51(29-38(3)4)94-66(107)46(20-15-27-82-75(80)81)90-68(109)48(21-24-56(76)98)91-67(108)47-23-26-59(101)87-47/h10-14,16-19,34,37-41,46-55,62,83H,15,20-33,35-36H2,1-9H3,(H2,76,98)(H2,77,99)(H2,78,100)(H2,79,104)(H,84,106)(H,85,115)(H,86,111)(H,87,101)(H,88,103)(H,89,102)(H,90,109)(H,91,108)(H,92,114)(H,93,112)(H,94,107)(H,95,113)(H,96,110)(H,97,105)(H4,80,81,82)/t41-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHKRYOBBMXGB-TVXZQRGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H114N22O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1611.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
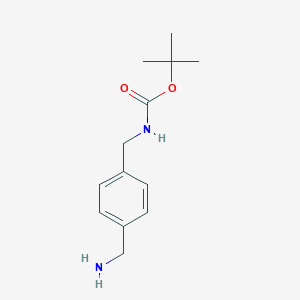
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
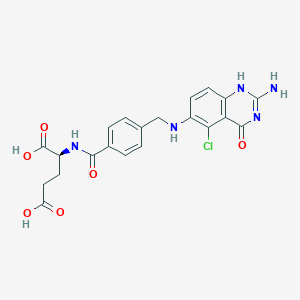
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
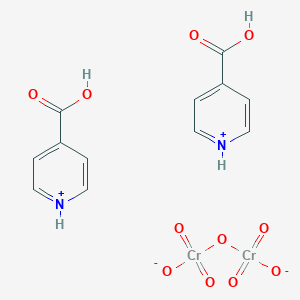


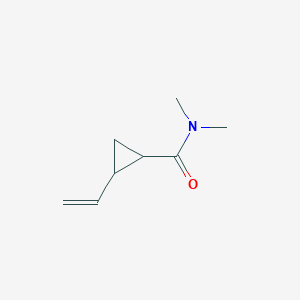
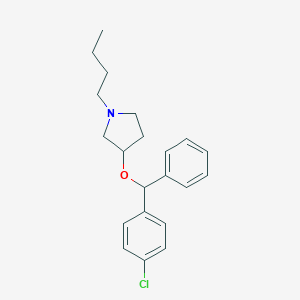
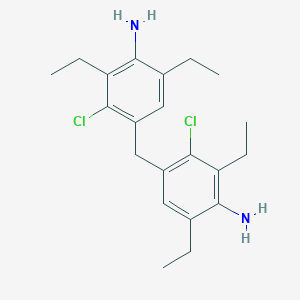

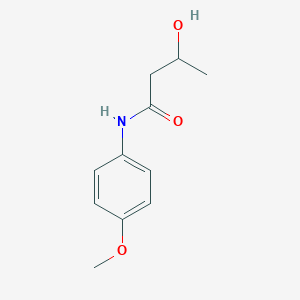
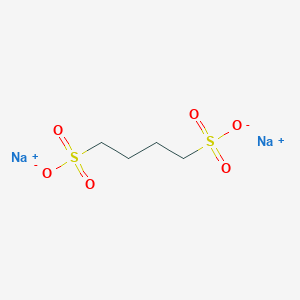
![2-(4-ethoxyphenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B10915.png)
